Propyl 4-{[({2-nitrobenzoyl}amino)carbothioyl]amino}benzoate Propyl 4-{[({2-nitrobenzoyl}amino)carbothioyl]amino}benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1007077
InChI: InChI=1S/C18H17N3O5S/c1-2-11-26-17(23)12-7-9-13(10-8-12)19-18(27)20-16(22)14-5-3-4-6-15(14)21(24)25/h3-10H,2,11H2,1H3,(H2,19,20,22,27)
SMILES: CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C18H17N3O5S
Molecular Weight: 387.4 g/mol

Propyl 4-{[({2-nitrobenzoyl}amino)carbothioyl]amino}benzoate

CAS No.:

Cat. No.: VC1007077

Molecular Formula: C18H17N3O5S

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

Propyl 4-{[({2-nitrobenzoyl}amino)carbothioyl]amino}benzoate -

Specification

Molecular Formula C18H17N3O5S
Molecular Weight 387.4 g/mol
IUPAC Name propyl 4-[(2-nitrobenzoyl)carbamothioylamino]benzoate
Standard InChI InChI=1S/C18H17N3O5S/c1-2-11-26-17(23)12-7-9-13(10-8-12)19-18(27)20-16(22)14-5-3-4-6-15(14)21(24)25/h3-10H,2,11H2,1H3,(H2,19,20,22,27)
Standard InChI Key BGNCGDDWNNLPGC-UHFFFAOYSA-N
SMILES CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Canonical SMILES CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator